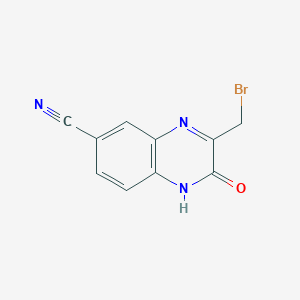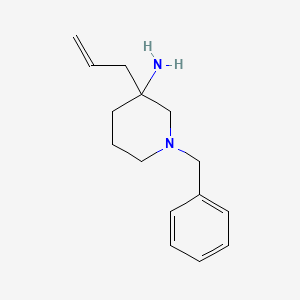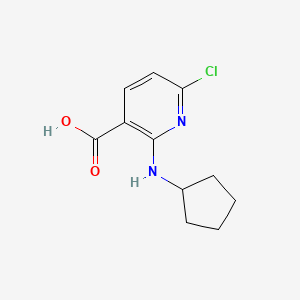
1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- is an organic compound with the molecular formula C10H24N2O2. This compound is a derivative of ethanediamine, where the nitrogen atoms are substituted with dimethoxyethyl and dimethyl groups. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- typically involves the reaction of 1,2-ethanediamine with 2,2-dimethoxyethanol and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, such as temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Primary or secondary amines.
Substitution: Compounds with different substituents replacing the dimethoxyethyl group.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism by which 1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- exerts its effects depends on its application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-diethyl-
- 1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dipropyl-
- 1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dibutyl-
Uniqueness
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity, solubility, and binding affinity in various applications. Its dimethoxyethyl group provides additional steric hindrance and electronic effects, influencing its behavior in chemical reactions and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H20N2O2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N-(2,2-dimethoxyethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)6-5-9-7-8(11-3)12-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
BIYNFMKJJNFRCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)


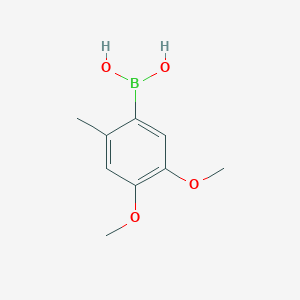
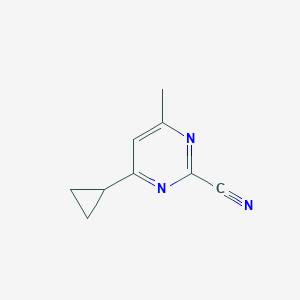
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
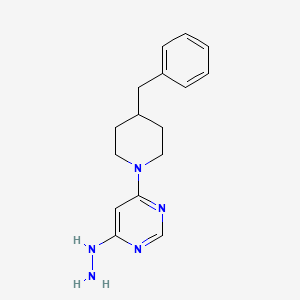
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
